

BMS-363131: A Potent and Selective Inhibitor of Human β -Tryptase

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Compound of Interest

Compound Name: BMS-363131

Cat. No.: B1667206

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Introduction

Tryptases are serine proteases predominantly found in the secretory granules of mast cells and are crucial mediators in allergic and inflammatory responses.[1] Upon mast cell activation, tryptases are released and contribute to the pathophysiology of various conditions, including asthma and anaphylaxis, through mechanisms like tissue remodeling and inflammation modulation.[2][3] Humans have several tryptase isoforms, with α - and β -tryptase being the most abundant and clinically relevant.[4][5] While α -tryptase is largely secreted as an inactive monomer, β -tryptase is released as a mature, enzymatically active tetramer upon degranulation.[4] The distinct roles and substrate specificities of each isoform are areas of ongoing research.[6][7]

BMS-363131 has emerged as a potent and highly selective inhibitor of human β -tryptase, a key player in mast cell-mediated inflammatory diseases.[8][9] This technical guide provides a comprehensive overview of the available data on **BMS-363131**, its effects on tryptase, relevant experimental protocols, and the associated signaling pathways.

Quantitative Data on BMS-363131 Inhibition of Tryptase Isoforms

Currently, publicly available data predominantly focuses on the potent inhibitory activity of **BMS-363131** against human β -tryptase. Detailed quantitative data on its effects on other tryptase isoforms (α , γ , δ , ϵ) is not readily available in the reviewed literature.

Compound	Tryptase Isoform	Inhibition Metric	Value (nM)	Selectivity
BMS-363131	Human β -Tryptase	IC50	< 1.7	High selectivity over other serine proteases, including trypsin. [8] [10]

Note: The selectivity of **BMS-363131** is attributed to its chemical structure, which allows for strong binding to the unique S4+ pocket of β -tryptase.[\[8\]](#) Further research is required to fully characterize the inhibitory profile of **BMS-363131** across all human tryptase isoforms.

Experimental Protocols

While specific, detailed protocols for the evaluation of **BMS-363131** are proprietary, a general methodology for assessing the inhibitory activity of a compound against tryptase can be outlined based on standard enzymatic assays.

In Vitro Tryptase Inhibition Assay (Colorimetric)

This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific tryptase isoform.

1. Materials and Reagents:

- Recombinant human tryptase (specific isoform, e.g., β -tryptase)
- Test compound (e.g., **BMS-363131**) dissolved in an appropriate solvent (e.g., DMSO)
- Chromogenic tryptase substrate (e.g., N-p-Tosyl-Gly-Pro-Lys p-nitroanilide)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% Tween-20)

- 96-well microplate
- Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.

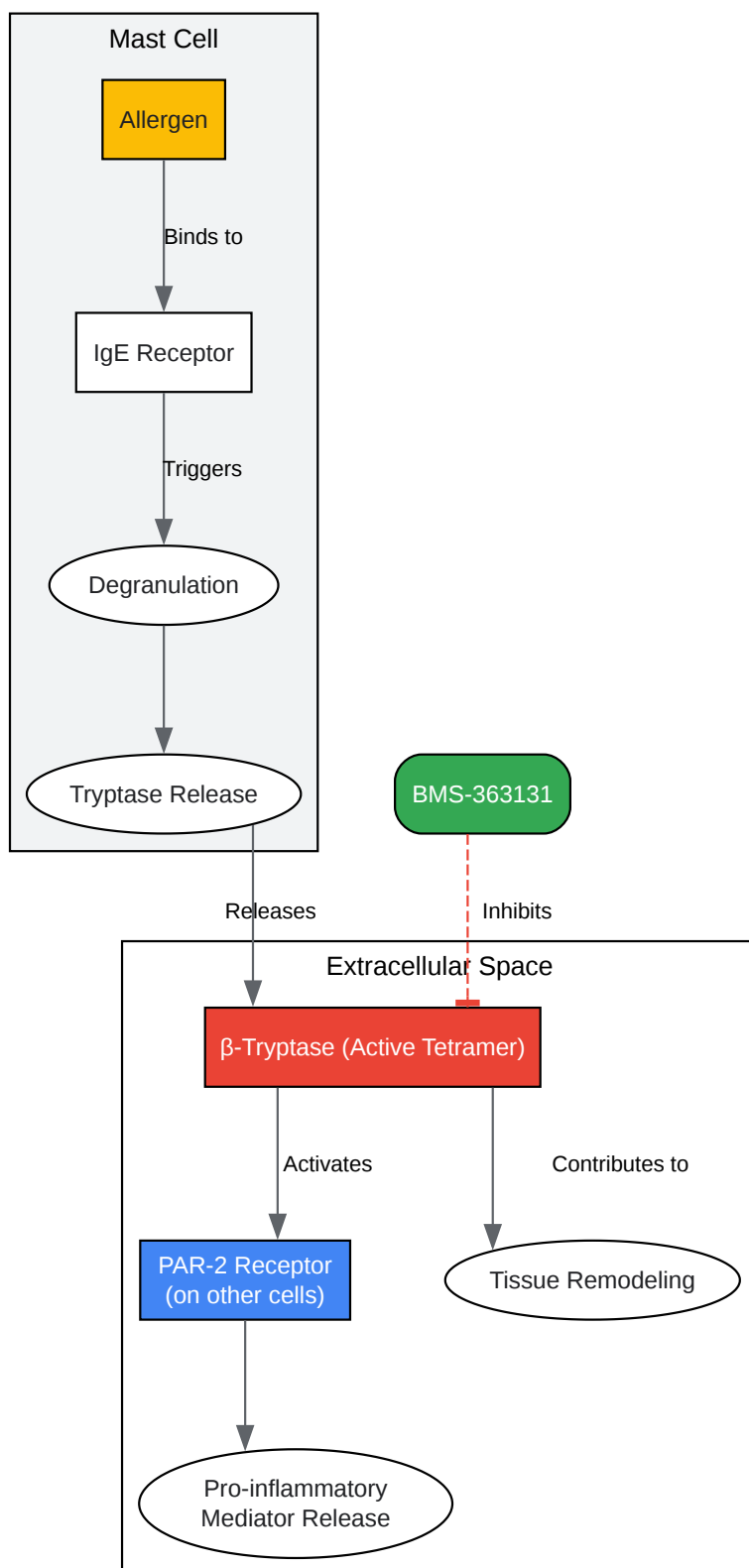
2. Experimental Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compound in the assay buffer. Include a vehicle control (solvent only).
- **Enzyme Preparation:** Dilute the tryptase enzyme to a working concentration in the assay buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate.
- **Incubation:** To each well of the 96-well microplate, add the following in order:
 - Assay Buffer
 - Test compound dilution or vehicle control
 - Tryptase enzyme solution
- Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Add the chromogenic substrate to each well to initiate the enzymatic reaction.
- **Data Acquisition:** Immediately begin monitoring the change in absorbance over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
- **Data Analysis:**
 - Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the test compound.
 - Normalize the velocities to the vehicle control (representing 100% enzyme activity).

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Signaling Pathways and Experimental Workflows

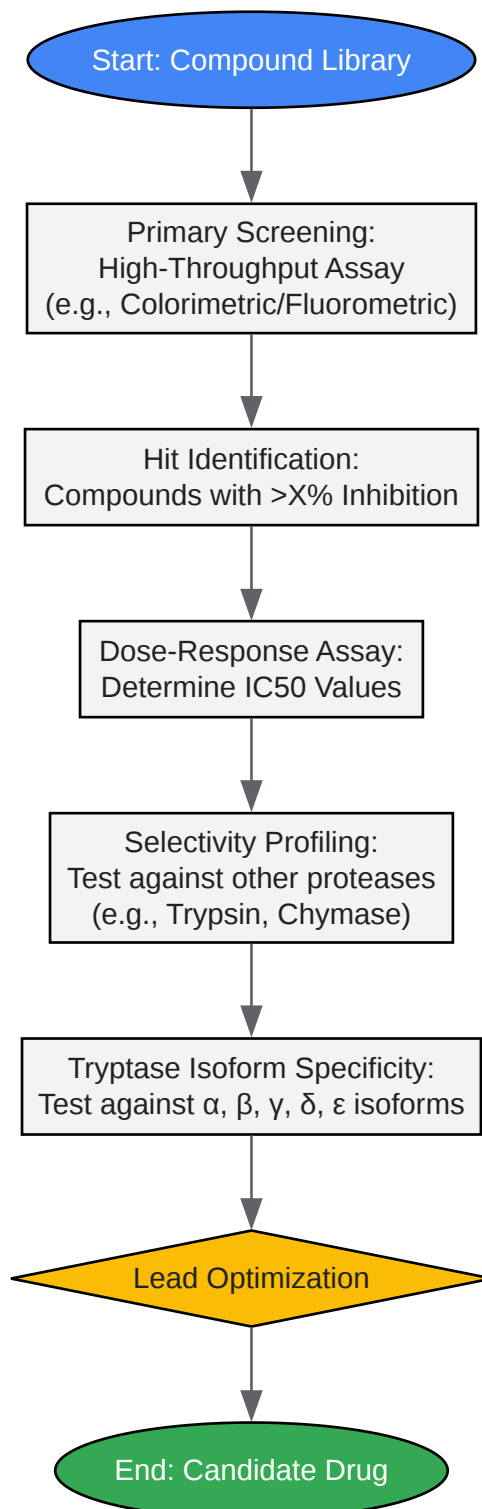
Tryptase Signaling in Allergic Inflammation and Inhibition by BMS-363131



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Caption: Tryptase signaling and **BMS-363131** inhibition.

Experimental Workflow for Tryptase Inhibitor Screening



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Caption: Workflow for tryptase inhibitor discovery.

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References

- 1. Identification and characterization of multiple forms of tryptase from human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An allosteric anti-tryptase antibody for the treatment of mast cell-mediated severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mast cell tryptase, a still enigmatic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent, small-molecule inhibitors of human mast cell tryptase. Antiasthmatic action of a dipeptide-based transition-state analogue containing a benzothiazole ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. Human mast cell tryptase isoforms: separation and examination of substrate-specificity differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational modeling of mast cell tryptase family informs selective inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. BMS-363131|CAS 384829-65-6 |DC Chemicals [dcchemicals.com]
- 10. carbamimidic acid suppliers USA [americanchemicalsuppliers.com]
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